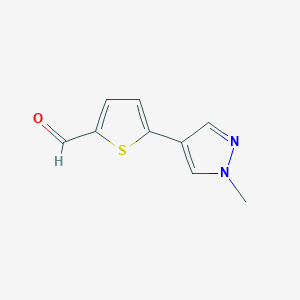
5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde
Descripción general
Descripción
5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other relevant activities, supported by data tables and case studies.
- Molecular Formula : C9H8N2OS
- Molecular Weight : 192.24 g/mol
- CAS Number : 1231192-14-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens.
| Microorganism | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.20 | 0.23 |
The compound exhibited bactericidal effects, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of this compound have been investigated through various cytotoxicity assays on human cancer cell lines.
| Cell Line | IC50 (μg/mL) | Notes |
|---|---|---|
| A549 (lung cancer) | 193.93 | Lower than positive control |
| HeLa (cervical cancer) | 38.44 | Significant inhibition |
| HCT-15 (colon cancer) | 208.58 | Comparable to standard |
The compound demonstrated promising cytotoxic effects, particularly against HeLa cells, with an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been assessed in various models, revealing its ability to inhibit pro-inflammatory cytokines and enzymes.
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 32 | TNF-alpha production |
| Celecoxib | 54.65 | COX inhibition |
In vivo studies indicated that the compound reduced edema in carrageenan-induced models, showcasing its effectiveness as an anti-inflammatory agent with a favorable safety profile .
Case Studies
A notable study focused on the synthesis and evaluation of various pyrazole derivatives, including our compound of interest. The results indicated that modifications at the thiophene or pyrazole ring could enhance biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .
Propiedades
IUPAC Name |
5-(1-methylpyrazol-4-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-11-5-7(4-10-11)9-3-2-8(6-12)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCGLWZQQRNPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















